Ethyl 2-methylidenepyrrolidine-1-carboxylate
Overview
Description
Ethyl 2-methylidenepyrrolidine-1-carboxylate is a chemical compound with the molecular formula C8H13NO2 . It is also known as 1-Pyrrolidinecarboxylicacid,2-methylene-,ethylester (9CI) . The compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes a carboxylate group attached to the pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Synthesis of Highly Functionalized Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate, similar in structure to Ethyl 2-methylidenepyrrolidine-1-carboxylate, is used in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines to produce ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and regioselectivity (Xue-Feng Zhu, J. Lan, & O. Kwon, 2003).
Antibacterial Agents Synthesis : this compound derivatives are used in the synthesis of antibacterial agents, particularly pyridonecarboxylic acids, which have shown potential against various bacterial strains (H. Egawa et al., 1984).
Anti-inflammatory Compound Synthesis : this compound is involved in the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, which are evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (E. Abignente et al., 1982).
Antimicrobial Studies : Modifications of Ethyl 2-amino-4-methylthiazole-5-carboxylate, a compound related to this compound, show antimicrobial activities against various bacterial and fungal strains (N. Desai, N. Bhatt, & S. Joshi, 2019).
Synthesis of Imidazole Derivatives : this compound is utilized in the synthesis of novel compounds like 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide for antimicrobial studies (O. B. Ovonramwen, B. Owolabi, & A. Falodun, 2021).
Enzymatic Resolution Studies : The compound is used in the enzymatic resolution of ethyl 1,4-benzodioxan-2-carboxylate, highlighting its potential in pharmaceutical applications (S. Kasture et al., 2005).
Properties
IUPAC Name |
ethyl 2-methylidenepyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-11-8(10)9-6-4-5-7(9)2/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBUFPORBCSUMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC1=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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